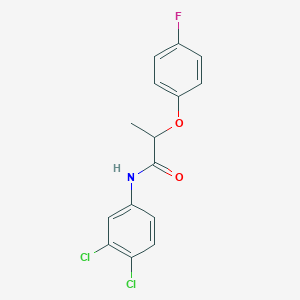
N-(4-chlorophenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine is a synthetic organic compound that belongs to the class of quinoxaline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine typically involves multi-step organic reactions. A common synthetic route might include the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Substitution Reactions:
Final Coupling: The final step involves coupling the substituted quinoxaline with the desired amine under suitable conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amine derivatives.
科学研究应用
Medicinal Chemistry: It may be studied for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Agriculture: The compound could be explored for its use as a pesticide or herbicide.
Materials Science: It might be used in the development of organic semiconductors or other advanced materials.
作用机制
The mechanism of action of N-(4-chlorophenyl)-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Quinoxaline Derivatives: Other compounds in this class include quinoxaline-2,3-diones and quinoxaline-2-carboxamides.
Pyrazole Derivatives: Similar compounds include 1-phenyl-3-methyl-1H-pyrazole and its various substituted derivatives.
Uniqueness
N-(4-chlorophenyl)-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoxaline or pyrazole derivatives.
属性
分子式 |
C24H19ClN6 |
|---|---|
分子量 |
426.9 g/mol |
IUPAC 名称 |
2-N-(4-chlorophenyl)-3-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxaline-2,3-diamine |
InChI |
InChI=1S/C24H19ClN6/c1-16-15-22(31(30-16)19-7-3-2-4-8-19)29-24-23(26-18-13-11-17(25)12-14-18)27-20-9-5-6-10-21(20)28-24/h2-15H,1H3,(H,26,27)(H,28,29) |
InChI 键 |
NEZJVDWFEKODCI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B12142121.png)
![(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate](/img/structure/B12142123.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phe nyl]acetamide](/img/structure/B12142129.png)

![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B12142157.png)

![2-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12142174.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142181.png)
![N-[(2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12142188.png)
![2-(4-fluorophenoxy)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B12142193.png)
![1-[3-(Diethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12142205.png)
![4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B12142216.png)
![4-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12142228.png)
![4-(2-Furylmethyl)-3-[(3-methylphenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole](/img/structure/B12142235.png)
